Trilinolein
Overview
Description
Trilinolein, also known as 1,2,3-trilinoleoyl-glycerol, is a natural triacylglycerol found in various plants. It is composed of three linoleic acid molecules esterified to a glycerol backbone. This compound is known for its potential therapeutic effects, particularly in the context of cerebrovascular diseases and myocardial protection .
Mechanism of Action
Target of Action
Trilinolein, a natural triacylglycerol, has been found to have significant effects on cerebrovascular diseases such as cerebral ischemia and carotid stenosis . Its primary targets include neuronal cells and vascular smooth muscle cells (VSMCs) . In neuronal cells, it acts to inhibit apoptosis, while in VSMCs, it attenuates migration .
Mode of Action
This compound interacts with its targets primarily through the RAS/MEK/ERK signaling pathway . It significantly inhibits PDGF-BB-stimulated A7r5 cell migration and reduces matrix metalloproteinase-2 (MMP-2), Ras, MEK, and p-ERK protein levels in PDGF-BB-stimulated A7r5 cells .
Biochemical Pathways
The RAS/MEK/ERK signaling pathway is a key biochemical pathway affected by this compound . This pathway plays a crucial role in cell migration, and its modulation by this compound leads to the attenuation of migration in VSMCs . Additionally, this compound reduces the levels of MMP-2, a protein involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling .
Pharmacokinetics
In studies, doses of 50, 100, and 200 mg/kg have been used, indicating that this compound has good bioavailability .
Result of Action
This compound has been shown to reduce the cerebral infarction area, neurological deficit, and TUNEL-positive apoptosis in rodents . It also ameliorates intimal hyperplasia and reduces PCNA-positive cells . These results suggest that this compound is protective in models of ischemia/reperfusion (I/R)-induced brain injury, carotid artery ligation-induced intimal hyperplasia, and VSMC migration both in vivo and in vitro .
Biochemical Analysis
Biochemical Properties
Trilinolein interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to modulate the Matrix Metalloproteinase-2 (MMP-2) and the RAS/MEK/ERK signaling pathway in Vascular Smooth Muscle Cells (VSMCs) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been shown to protect against cerebral ischemia through the inhibition of neuronal apoptosis . Furthermore, it ameliorates intimal hyperplasia via attenuation of migration in VSMCs .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the expression of ICAM-1 and E-selectin mRNA in oxidized low-density lipoprotein-stimulated endothelial cells . Additionally, it reduces the levels of MMP-2, Ras, MEK, and p-ERK proteins in PDGF-BB-stimulated A7r5 cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to reduce the cerebral infarction area, neurological deficit, TUNEL-positive apoptosis, intimal hyperplasia, and PCNA-positive cells in rodents over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At dosages of 50, 100, and 200 mg/kg, it significantly reduced the cerebral infarction area and other adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it modulates the RAS/MEK/ERK signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trilinolein can be synthesized through enzymatic esterification. In this method, linoleic acid is esterified with glycerol using a lipase enzyme such as Novozym 435. The optimal conditions for this reaction include a temperature of 100°C, a residual pressure of 0.9 kPa, an enzyme dosage of 6%, and a molar ratio of glycerol to linoleic acid of 1:3. The reaction typically takes about 8 hours .
Industrial Production Methods: For industrial production, this compound is often purified using column chromatography after the enzymatic esterification process. This method ensures high purity, with this compound purity reaching up to 95.43% .
Chemical Reactions Analysis
Types of Reactions: Trilinolein undergoes various chemical reactions, including oxidation, isomerization, and hydrolysis.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized under high temperatures, leading to the formation of volatile decomposition products.
Isomerization: Heating this compound can cause isomerization of its double bonds, resulting in the formation of mono-trans isomers.
Hydrolysis: this compound can be hydrolyzed by lipases to produce free fatty acids and glycerol.
Major Products: The major products formed from these reactions include various isomers of linoleic acid, free fatty acids, and glycerol .
Scientific Research Applications
Trilinolein has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of triacylglycerols under various conditions.
Comparison with Similar Compounds
Trilinolein is similar to other triacylglycerols such as triolein and tripalmitin. its high content of linoleic acid distinguishes it from these compounds:
Triolein: Composed of oleic acid, triolein is used as an emulsifier and stabilizer in food and cosmetics.
Tripalmitin: Composed of palmitic acid, tripalmitin is used in the food industry and in the production of soaps and cosmetics.
This compound’s unique composition of linoleic acid makes it particularly effective in reducing oxidative stress and protecting against cerebrovascular and myocardial injuries .
Properties
IUPAC Name |
2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOQXIRUPVQLKX-BBWANDEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H98O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042653 | |
Record name | Trilinolein C18:2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(18:2(9Z,12Z)/18:2(9Z,12Z)/18:2(9Z,12Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005474 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
537-40-6 | |
Record name | Trilinolein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl trilinoleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trilinolein C18:2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane-1,2,3-triyl tris[(9Z,12Z)-octadeca-9,12-dienoate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRILINOLEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5LJ52OGS7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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